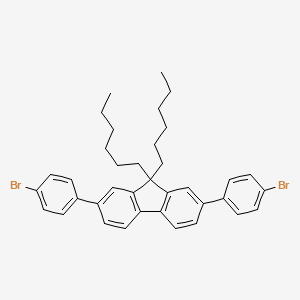
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two bromophenyl groups attached to the fluorene core, which is further substituted with two hexyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene typically involves a multi-step process. One common method includes the bromination of 2,7-diphenyl-9,9-dihexylfluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Oxidation and Reduction: The fluorene core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted fluorenes, while coupling reactions can produce extended π-conjugated systems.
Scientific Research Applications
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.
Biological Studies: It can be used as a probe or marker in biological assays due to its fluorescent properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for drug development.
Mechanism of Action
The mechanism of action of 2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is primarily related to its electronic structure. The presence of bromine atoms and hexyl chains influences its electron distribution and molecular interactions. In organic electronics, the compound’s ability to transport charge and emit light is attributed to its conjugated π-system and the interactions between its molecular orbitals.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole
- 2,7-Bis(4-bromophenyl)-9,9-dioctyl-9H-fluorene
- 2,7-Bis(4-bromophenyl)-9,9-diphenyl-9H-fluorene
Uniqueness
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The hexyl chains enhance its solubility and processability, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
CAS No. |
419568-25-5 |
|---|---|
Molecular Formula |
C37H40Br2 |
Molecular Weight |
644.5 g/mol |
IUPAC Name |
2,7-bis(4-bromophenyl)-9,9-dihexylfluorene |
InChI |
InChI=1S/C37H40Br2/c1-3-5-7-9-23-37(24-10-8-6-4-2)35-25-29(27-11-17-31(38)18-12-27)15-21-33(35)34-22-16-30(26-36(34)37)28-13-19-32(39)20-14-28/h11-22,25-26H,3-10,23-24H2,1-2H3 |
InChI Key |
CUHLPNZUWGNLDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















